cis-1,2-Dichlorocyclohexane

Physical Chemistry Thermodynamics Isomer Separation

cis-1,2-Dichlorocyclohexane (CAS 10498-35-8) is a stereoisomer of 1,2-dichlorocyclohexane, a six-membered alicyclic compound with the molecular formula C₆H₁₀Cl₂ and a molecular weight of 153.05 g/mol. It is characterized by two chlorine atoms positioned on the same side of the cyclohexane ring (cis configuration).

Molecular Formula C6H10Cl2
Molecular Weight 153.05 g/mol
CAS No. 10498-35-8
Cat. No. B086984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Dichlorocyclohexane
CAS10498-35-8
Molecular FormulaC6H10Cl2
Molecular Weight153.05 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)Cl)Cl
InChIInChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+
InChIKeyGZEZIBFVJYNETN-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Dichlorocyclohexane (CAS 10498-35-8) for Procurement: Baseline Properties and Structural Characteristics


cis-1,2-Dichlorocyclohexane (CAS 10498-35-8) is a stereoisomer of 1,2-dichlorocyclohexane, a six-membered alicyclic compound with the molecular formula C₆H₁₀Cl₂ and a molecular weight of 153.05 g/mol [1]. It is characterized by two chlorine atoms positioned on the same side of the cyclohexane ring (cis configuration) [2]. This spatial arrangement is critical, as it dictates the molecule's physical properties, conformational behavior, and reactivity profile, distinguishing it fundamentally from its trans counterpart [3].

Why cis-1,2-Dichlorocyclohexane (10498-35-8) Cannot Be Substituted with Generic '1,2-Dichlorocyclohexane' in Research and Synthesis


The term '1,2-dichlorocyclohexane' encompasses two distinct diastereomers: the cis and trans forms. These isomers are not interchangeable due to their divergent physical and chemical properties, which stem directly from their different spatial arrangements. For instance, the cis isomer exhibits a significantly higher boiling point (480.1 K) compared to the trans isomer (466.7 K) [1][2], a difference arising from its net molecular dipole moment [3]. Furthermore, their contrasting conformational preferences dictate unique reactivity pathways in elimination and substitution reactions. Using an unspecified mixture or the incorrect isomer can lead to failed synthetic routes, uninterpretable mechanistic data, and erroneous conclusions in stereochemical studies. Therefore, procurement must be isomer-specific, guided by the quantitative evidence detailed below.

cis-1,2-Dichlorocyclohexane (10498-35-8): A Quantitative Evidence Guide for Differentiated Scientific Selection


Boiling Point Difference: A Quantifiable Metric for Isomer Identification and Purification Strategy

The boiling point of cis-1,2-dichlorocyclohexane is measurably higher than that of its trans isomer. This difference is crucial for analytical verification (e.g., GC retention time prediction) and for designing separation protocols (e.g., fractional distillation). The data show the cis isomer boils at 480.1 K, while the trans isomer boils at 466.7 K, a difference of 13.4 K [1][2].

Physical Chemistry Thermodynamics Isomer Separation

Net Molecular Dipole Moment: Differentiating Intermolecular Forces and Solubility Behavior

The spatial arrangement of the C-Cl bonds in the cis isomer results in a net molecular dipole moment, a property not shared by the trans isomer. While precise numerical values require referencing the primary 1953 JACS study, the existence of this dipole is a qualitative differentiator with quantitative consequences. The cis isomer's dipole leads to stronger intermolecular dipole-dipole forces, which directly contributes to its higher boiling point relative to the trans isomer, where the bond dipoles cancel [1]. This polarity also influences its solubility profile, making it more miscible with polar organic solvents compared to the non-polar trans isomer.

Physical Organic Chemistry Solubility Computational Chemistry

Conformational Constraint: A Determinant of Reactivity in Elimination and Substitution Reactions

Unlike its trans isomer, which can adopt a diequatorial conformation, the cis configuration forces one chlorine atom into an axial position and the other into an equatorial position in the molecule's most stable chair conformation [1]. This structural constraint has direct stereoelectronic consequences. The presence of an axial leaving group (Cl) with an anti-periplanar beta-hydrogen is a prerequisite for a concerted E2 elimination. In cis-1,2-dichlorocyclohexane, the axial chlorine is ideally positioned for E2 elimination, while the trans isomer in its diequatorial conformation lacks this reactive geometry, leading to different elimination rates and product distributions [2].

Stereochemistry Reaction Mechanisms Organic Synthesis

Validated Application Scenarios for cis-1,2-Dichlorocyclohexane (CAS 10498-35-8) Based on Differentiated Evidence


Stereochemical Model Compound for NMR and Conformational Analysis

The fixed axial/equatorial arrangement of chlorine atoms in cis-1,2-dichlorocyclohexane makes it an ideal model compound for teaching and research in stereochemistry and conformational analysis [1]. Its well-defined structure is used to illustrate principles of chirality in cyclic systems, as the chair conformation is chiral, despite the planar ring being achiral [1]. This property is leveraged in advanced NMR spectroscopy courses and research to study dynamic processes like ring flipping and to interpret complex coupling constants.

Precursor for Stereospecific Synthesis of Cyclohexene Derivatives

The cis isomer's specific geometry, with one chlorine in an axial position, is a key advantage for stereospecific elimination reactions. This makes it a valuable starting material for the synthesis of specific cyclohexene derivatives via E2 elimination [2][3]. Unlike the trans isomer, the cis isomer's conformation ensures a predictable and often more efficient elimination pathway, which is critical in multi-step syntheses where controlling regiochemistry and stereochemistry is paramount.

Chromatography and Analytical Standard for Isomer-Specific Method Development

The 13.4 K difference in boiling points between the cis and trans isomers is a practical, quantifiable metric for developing and validating analytical methods [4][5]. cis-1,2-Dichlorocyclohexane serves as a primary standard for gas chromatography (GC) method development aimed at separating these diastereomers. Its distinct retention time, derived from its unique boiling point, is essential for calibrating instruments and confirming the purity and identity of samples in quality control and research settings.

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